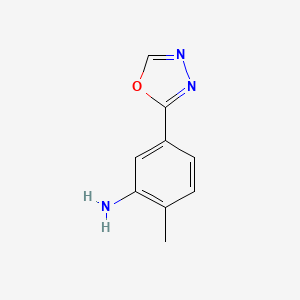
2-cyclohexylpropan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular weight of 2-cyclohexylpropan-1-amine hydrochloride is 177.71 g/mol. The InChI code is 1S/C9H19N.ClH/c1-8(7-10)9-5-3-2-4-6-9/h8-9H,2-7,10H2,1H3 .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 177.71 g/mol.作用機序
2-cyclohexylpropan-1-amine hydrochloride HCl functions as a Lewis base, meaning that it can accept a pair of electrons from a Lewis acid. This allows it to form coordinate covalent bonds with other molecules, such as metal ions or other organic compounds. It also has the ability to form hydrogen bonds with other molecules, which can be used to stabilize the structure of a molecule.
Biochemical and Physiological Effects
This compound HCl has been studied for its potential biochemical and physiological effects. Studies have shown that it can act as an inhibitor of enzymes, such as the enzyme acetylcholinesterase. It can also act as an agonist of various receptors, including the serotonin 5-HT1A receptor and the dopamine D2 receptor. In addition, this compound HCl has been shown to have anti-inflammatory and anti-cancer properties.
実験室実験の利点と制限
The main advantage of using 2-cyclohexylpropan-1-amine hydrochloride HCl in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and can be used in a variety of applications. However, it is important to note that this compound HCl is a toxic compound and should be handled with care. It is also important to consider the potential side effects of using this compound HCl in laboratory experiments, as it can interact with other compounds and cause adverse effects.
将来の方向性
Future research on 2-cyclohexylpropan-1-amine hydrochloride HCl could focus on its potential therapeutic applications. In particular, further studies could be conducted to evaluate its efficacy in treating various diseases, such as cancer and inflammation. In addition, further research could be conducted to explore its potential as a drug delivery system and its ability to modulate the activity of various receptors. Finally, further research could be conducted to explore its potential as a catalyst in organic synthesis.
合成法
2-cyclohexylpropan-1-amine hydrochloride HCl is synthesized in two steps. First, the cyclohexyl group is reacted with propanoic acid to form a cyclohexylpropanoic acid. This is then reacted with ammonia to form this compound. The synthesis of this compound HCl is relatively simple and can be done using a variety of techniques, such as the reaction of cyclohexanol and propanoic acid in the presence of a base, or the reaction of cyclohexylbromide and propanoic acid in the presence of a base.
科学的研究の応用
2-cyclohexylpropan-1-amine hydrochloride HCl is used in a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis, as a catalyst for the synthesis of other compounds, and as a ligand in coordination chemistry. It is also used in the synthesis of pharmaceuticals, such as anti-cancer drugs and anti-inflammatory drugs. In addition, this compound HCl is used in the development of new materials, such as polymers and nanomaterials.
Safety and Hazards
特性
IUPAC Name |
2-cyclohexylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.ClH/c1-8(7-10)9-5-3-2-4-6-9;/h8-9H,2-7,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMAOUDLMOZCPRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCCCC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

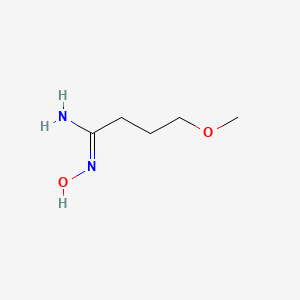
![1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B6143815.png)
![3-[2-chloro-4-(chlorosulfonyl)phenoxy]propanoic acid](/img/structure/B6143831.png)
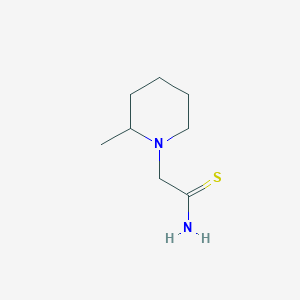
![2-[(4-carbamoylpyridin-2-yl)amino]acetic acid](/img/structure/B6143839.png)
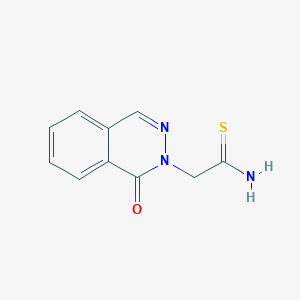
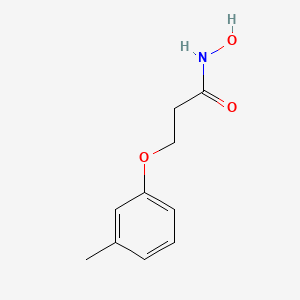
![[1-(4-methylpiperazin-1-yl)cycloheptyl]methanamine](/img/structure/B6143848.png)
![4-[4-(but-2-en-1-yloxy)phenyl]butan-2-one](/img/structure/B6143849.png)
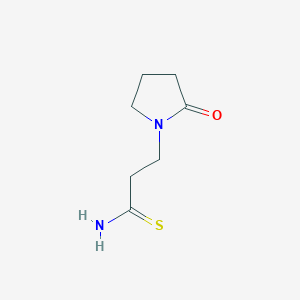
![1-[3-({imidazo[1,2-a]pyridin-2-yl}methoxy)phenyl]ethan-1-one](/img/structure/B6143875.png)
![2-[(4-bromophenyl)methanesulfonyl]propanoic acid](/img/structure/B6143876.png)
